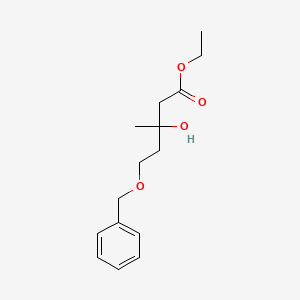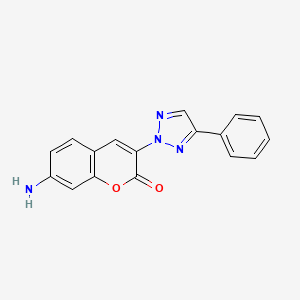
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a phenylmethoxy group attached to a pentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxy-3-methyl-5-phenylmethoxypentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-oxo-3-methyl-5-phenylmethoxypentanoate.
Reduction: 3-hydroxy-3-methyl-5-phenylmethoxypentanol.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The phenylmethoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate can be compared with similar compounds like:
Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Ethyl 3-hydroxy-3-methyl-5-methoxypentanoate: Lacks the phenyl group, affecting its biological activity and applications.
The presence of both the phenylmethoxy and hydroxy groups in this compound makes it unique and versatile for various applications.
Propiedades
IUPAC Name |
ethyl 3-hydroxy-3-methyl-5-phenylmethoxypentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-3-19-14(16)11-15(2,17)9-10-18-12-13-7-5-4-6-8-13/h4-8,17H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXOHDFTSUPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(CCOCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide](/img/structure/B8042753.png)

![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B8042766.png)
![7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8042779.png)
![N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide](/img/structure/B8042782.png)
![N-[3-(4-benzamidophenoxy)propyl]benzamide](/img/structure/B8042786.png)
![ethyl N-[(2-amino-4-bromobenzoyl)amino]carbamate](/img/structure/B8042790.png)
![(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B8042796.png)
![2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol](/img/structure/B8042799.png)
![2-[[4-[2-[4-(2-Cyanopropan-2-ylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile](/img/structure/B8042807.png)



![Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate](/img/structure/B8042840.png)
